molecular formula C19H15N3O5S B2401448 N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921838-87-1

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2401448
CAS No.: 921838-87-1
M. Wt: 397.41
InChI Key: HBLJOFVNXBJYGR-UHFFFAOYSA-N
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Description

“N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound. It is a complex organic molecule that contains several functional groups and rings, including a pyridazine ring, a benzo[d][1,3]dioxole ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups and rings. The pyridazine ring is a six-membered ring with two nitrogen atoms. The benzo[d][1,3]dioxole ring is a fused ring system that includes a benzene ring and a 1,3-dioxole ring. The carboxamide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .

Scientific Research Applications

Theoretical Investigation on Antimalarial Applications

A theoretical investigation into antimalarial sulfonamides, including compounds structurally related to the one , utilized computational calculations and molecular docking studies. These compounds demonstrated significant antimalarial activity, with one particular sulfonamide showing outstanding performance due to the presence of a quinoxaline moiety attached to its sulfonamide ring system. Theoretical calculations indicated a tendency for electron transfer, which is critical for their antimalarial efficacy (Fahim & Ismael, 2021).

Structure-Activity Relationship in N-Pyridyl-4-methyl-2,2-dioxo Compounds

Research into the structure-activity relationship of N-pyridyl-4-methyl-2,2-dioxo compounds revealed significant insights into their chemical reactivity and potential pharmacological properties. The study found that the sulfo group could introduce significant changes, affecting the acylation of sterically hindered amines and influencing the analgesic and anti-inflammatory activity of these compounds (Ukrainets et al., 2019).

Cardiac Electrophysiological Activity

Another study explored the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including compounds related to the given chemical structure. These compounds exhibited potency comparable to a clinically trialed class III agent, indicating their potential in treating reentrant arrhythmias (Morgan et al., 1990).

Antioxidant Studies

Investigations into the antioxidant properties of novel N-substituted benzyl/phenyl compounds, including those structurally akin to the mentioned compound, showed that many of these compounds possess moderate to significant radical scavenging activity. This suggests their utility as templates for developing potent biologically active compounds (Ahmad et al., 2012).

Photosensitive Poly(benzoxazole) Precursors

A study on the synthesis of photosensitive poly(benzoxazole) precursors from compounds including the pyridine moiety highlighted their utility in developing light-sensitive materials. These precursors, upon UV exposure, demonstrated significant sensitivity and resolution, indicating their potential in advanced material applications (Ebara et al., 2003).

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with biological systems. This typically involves binding to specific receptors or enzymes in the body. Unfortunately, the mechanism of action for this specific compound is not available in the retrieved sources .

Safety and Hazards

The safety and hazards associated with a chemical compound depend on various factors, including its physical and chemical properties, its reactivity, and its potential effects on biological systems. Unfortunately, specific information on the safety and hazards of this compound is not available in the retrieved sources .

Properties

IUPAC Name

N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S/c1-28(24,25)18-9-7-15(21-22-18)12-2-5-14(6-3-12)20-19(23)13-4-8-16-17(10-13)27-11-26-16/h2-10H,11H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLJOFVNXBJYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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